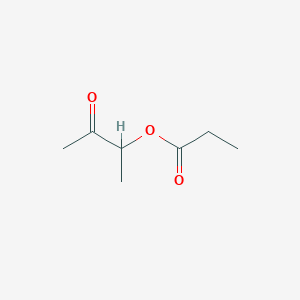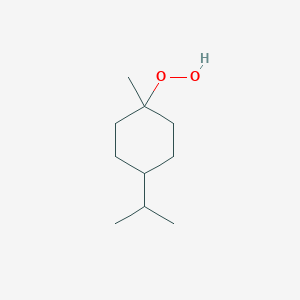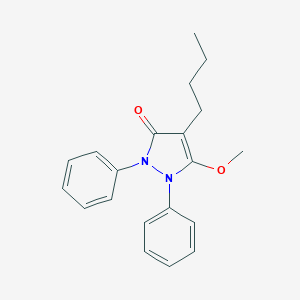
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolines, which are known for their potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- can reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, this compound has been found to possess antimicrobial and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is its diverse biological activities, which make it a promising candidate for drug development. However, its low solubility in water and other solvents can make it difficult to work with in the laboratory. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy-. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate its antitumor and antimicrobial activities. Furthermore, the development of more efficient synthesis methods and modifications of the compound may improve its solubility and pharmacological properties.
Conclusion:
In conclusion, 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is a promising compound with diverse biological activities. Its potential therapeutic applications and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its pharmacological properties and potential side effects.
Synthesemethoden
The synthesis of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- involves the reaction of 4-butyl-1,2-diphenyl-3-methoxy-1H-pyrazole-5-carboxylic acid hydrazide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields the desired product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, antitumor, and antimicrobial properties.
Eigenschaften
CAS-Nummer |
27258-01-1 |
|---|---|
Produktname |
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- |
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-butyl-5-methoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-15-18-19(23)21(16-11-7-5-8-12-16)22(20(18)24-2)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
HZWCYMHYZRAXMH-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Kanonische SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Andere CAS-Nummern |
27258-01-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
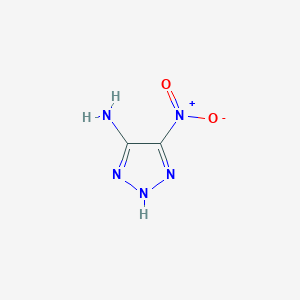
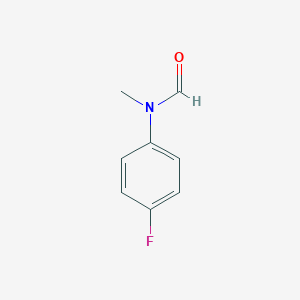
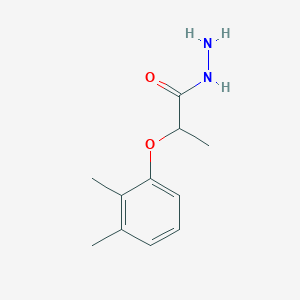
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
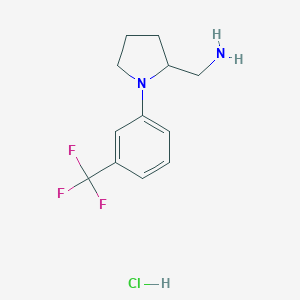
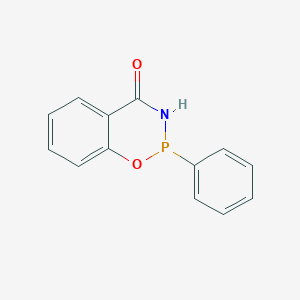
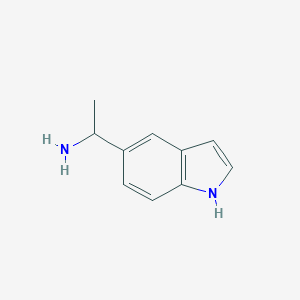
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
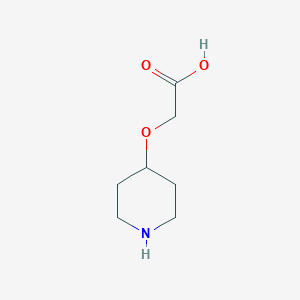
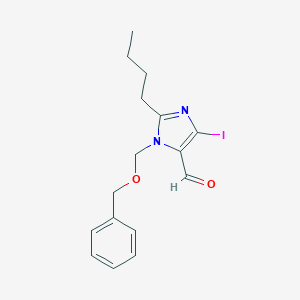
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
